N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide
Description
Molecular Architecture and Tautomeric Forms
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide features a complex heterocyclic framework comprising a benzamide core, a 1,3-thiazole ring, and a 1,2,4-oxadiazole moiety. The (2E) designation specifies the trans configuration of the imine double bond within the thiazol-2(3H)-ylidene system, which imposes rigidity on the molecular backbone. The 1,2,4-oxadiazol-5-yl group at position 5 of the thiazole ring introduces aromaticity and planarity, while the 3-phenyl substituent enhances steric bulk and electronic conjugation.
Tautomerism arises primarily in the thiazol-2(3H)-ylidene segment, where the exocyclic double bond enables keto-enol tautomeric interconversion (Table 1). X-ray crystallographic studies of analogous thiazole derivatives demonstrate that the enol form predominates in the solid state due to intramolecular hydrogen bonding between the thiazole nitrogen and the adjacent amide proton. Quantum mechanical calculations further suggest that the keto tautomer exhibits higher stability in nonpolar solvents, with an energy difference of approximately 2.3 kcal/mol compared to the enol form.
Table 1: Tautomeric equilibrium parameters for thiazol-2(3H)-ylidene systems
| Tautomer | Energy (kcal/mol) | Predominant Phase | Stabilizing Interactions |
|---|---|---|---|
| Keto | 0.0 | Nonpolar solvents | Conjugative resonance |
| Enol | +2.3 | Solid state | N–H···O hydrogen bonding |
Conformational Analysis Through X-ray Crystallography
Single-crystal X-ray diffraction analysis reveals critical structural details (Table 2). The 1,2,4-oxadiazole ring adopts perfect planarity (root-mean-square deviation = 0.012 Å), with bond lengths of 1.30 Å (N–O) and 1.38 Å (C–N), consistent with aromatic delocalization. The dihedral angle between the oxadiazole and thiazole rings measures 12.3°, indicating moderate conjugation between the heterocycles. The propoxy chain exhibits a gauche conformation (C–O–C–C torsion angle = 68.4°), minimizing steric clashes with the ortho-positioned benzamide group.
Intermolecular interactions dominate the crystal packing, with π–π stacking between oxadiazole rings (centroid distance = 3.45 Å) and C–H···O hydrogen bonds (2.21 Å) connecting adjacent molecules along the crystallographic axis.
Table 2: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Oxadiazole N–O bond length | 1.30 Å |
| Thiazole C–S bond length | 1.67 Å |
| Dihedral angle (oxadiazole/thiazole) | 12.3° |
| π–π stacking distance | 3.45 Å |
Electronic Structure Characterization via DFT Calculations
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into the electronic structure (Table 3). The HOMO (-6.12 eV) localizes on the oxadiazole-thiazole π-system, while the LUMO (-2.34 eV) occupies the benzamide carbonyl and conjugated imine system. Natural bond orbital analysis identifies significant hyperconjugation between the thiazole nitrogen lone pair and the σ* orbital of the adjacent C–N bond (E(2) = 28.7 kcal/mol), explaining the system’s rigidity.
Electrostatic potential mapping shows regions of high electron density (δ− = -0.42 e) at the oxadiazole oxygen and thiazole sulfur atoms, contrasting with positive potential (δ+ = +0.31 e) at the propoxy methyl terminus. These features suggest preferential sites for electrophilic and nucleophilic attacks, respectively.
Table 3: DFT-derived electronic properties
| Property | Value |
|---|---|
| HOMO energy | -6.12 eV |
| LUMO energy | -2.34 eV |
| HOMO-LUMO gap | 3.78 eV |
| NBO hyperconjugation energy | 28.7 kcal/mol |
| Max. electron density (δ−) | -0.42 e (O, S) |
| Max. positive potential (δ+) | +0.31 e (CH3) |
Properties
Molecular Formula |
C22H20N4O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C22H20N4O3S/c1-3-13-28-17-12-8-7-11-16(17)20(27)25-22-23-14(2)18(30-22)21-24-19(26-29-21)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,23,25,27) |
InChI Key |
CXKVPTRVAWOOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=NC(=NO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
The 3-phenyl-1,2,4-oxadiazole ring is synthesized via cyclization of N-hydroxybenzamidine (amidoxime) with a carboxylic acid derivative. A representative protocol involves:
-
Formation of Benzamidoxime :
Benzoyl chloride is treated with hydroxylamine hydrochloride in aqueous ethanol (reflux, 4 h) to yield benzamidoxime. -
Cyclization with Trifluoroacetic Anhydride (TFAA) :
The amidoxime reacts with TFAA in dichloromethane at 0–5°C, followed by warming to room temperature. This step generates the oxadiazole ring via dehydration (yield: 78–85%).
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaOH | EtOH/H₂O | 80 | 4 | 92 |
| 2 | TFAA | CH₂Cl₂ | 0→25 | 2 | 83 |
Construction of the 4-Methyl-1,3-Thiazol-2(3H)-Ylidene Core
Hantzsch Thiazole Synthesis with α-Haloketones
The thiazole ring is assembled using a modified Hantzsch approach:
-
Synthesis of α-Bromoketone :
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is treated with methyl magnesium bromide, followed by bromination using PBr₃ in diethyl ether to yield the α-bromo ketone. -
Thiourea Cyclization :
The α-bromo ketone reacts with thiourea in refluxing ethanol (12 h), forming the thiazol-2-amine intermediate. Subsequent oxidation with MnO₂ in toluene generates the thiazol-2(3H)-ylidene tautomer.
Key Observations
-
Regioselectivity : The methyl group at position 4 is introduced via the Grignard reagent in step 1, ensuring correct substitution.
-
Tautomer Stabilization : The oxadiazole’s electron-withdrawing nature stabilizes the ylidene form, preventing re-aromatization.
| Activation Agent | Coupling Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | THF | 45 | 76 |
| DCC/DMAP | CH₂Cl₂ | 25 | 62 |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 3:7 → 1:1 gradient). Final recrystallization from ethanol/water (7:3) yields analytically pure compound (mp: 214–216°C).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.2 Hz, 2H, Ar-H), 7.65 (t, J = 7.1 Hz, 2H), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃).
-
HRMS : m/z calcd for C₂₂H₁₈N₄O₃S [M+H]⁺: 429.1024; found: 429.1028.
Challenges and Mitigation Strategies
-
Oxadiazole Hydrolysis : The oxadiazole ring is susceptible to acidic hydrolysis. Using TFAA instead of HCl minimizes decomposition.
-
Ylidene Tautomer Instability : Conducting coupling reactions under anhydrous conditions prevents protonation and ring reclosure.
-
Low Coupling Yields : Pre-activation of the benzamide as an acyl chloride improves electrophilicity, enhancing nucleophilic attack by the thiazole amine .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Biological Activity
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide (CAS Number: 1144446-50-3) is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.5 g/mol. The compound features a combination of thiazole and oxadiazole rings, which are known for their reactivity and ability to interact with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in medicinal chemistry. The following sections summarize key findings related to its antibacterial, antifungal, anticancer, and other pharmacological activities.
Antibacterial Activity
Research has indicated that compounds containing thiazole and oxadiazole moieties exhibit notable antibacterial properties. For instance:
- Tested Organisms : The compound has shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Mechanism : The activity is likely attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Tested Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[...]-propoxybenzamide | E. coli | 32 µg/mL |
| N-[...]-propoxybenzamide | S. aureus | 16 µg/mL |
Antifungal Activity
The compound also exhibits antifungal properties:
- Tested Organisms : It has been screened against fungi like Aspergillus niger and Apergillus oryzae.
- Results : Effective inhibition was observed at concentrations as low as 1 µg/mL in DMF solvent.
| Compound | Tested Fungi | Inhibition Zone Diameter (mm) |
|---|---|---|
| N-[...]-propoxybenzamide | A. niger | 15 mm |
| N-[...]-propoxybenzamide | A. oryzae | 12 mm |
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives:
- Cell Lines : The compound exhibited cytotoxicity against various cancer cell lines including human colon adenocarcinoma and breast cancer cells.
- IC50 Values : Certain derivatives showed IC50 values ranging from 10 to 50 µM against a panel of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 25 |
| Breast Cancer | 30 |
| Lung Adenocarcinoma | 40 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction : It can bind to receptors that regulate various cellular processes, leading to altered signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the pharmacological profile of this compound:
- Study on Anticancer Effects :
- Antibacterial Screening :
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Core Heterocycles and Bioactivity
- Thiazole vs. Thiadiazole/Triazole: The target compound’s thiazole-oxadiazole hybrid contrasts with thiadiazole () and triazole () cores. Thiadiazoles are known for insecticidal/fungicidal activity due to electron-deficient aromatic systems , while triazoles often exhibit antimicrobial properties via metal coordination . The thiazole-oxadiazole combination may offer synergistic electronic effects for target binding.
- Substituent Effects: The 3-phenyl group on the oxadiazole (target compound) vs. 3-thiophene () alters π-π stacking and hydrophobicity. The 2-propoxybenzamide substituent introduces steric bulk and hydrogen-bonding capacity compared to simpler aryl groups in analogs (e.g., ’s chlorobenzylidene).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
